3-Cyano(N-cyanobenzamidine)

Beschreibung

Chemical Identity & Nomenclature

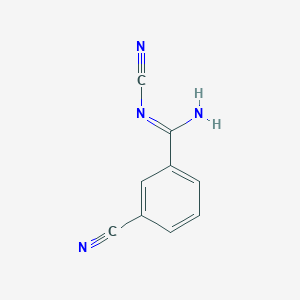

3-Cyano(N-cyanobenzamidine) is a heterocyclic organic compound distinguished by its dual cyano groups and amidine functionality. Its systematic IUPAC name is 3-cyano(N-cyanobenzamidine) , reflecting the substitution pattern on the benzene ring. The molecular formula is C₉H₆N₄ , with a molecular weight of 170.17 g/mol . The compound’s CAS registry number, 1053659-47-4 , ensures unambiguous identification in chemical databases.

Structural Features :

The molecule consists of a benzene core substituted with two cyano groups (–C≡N) and an amidine group (–C(=NH)–NH₂). The amidine group is conjugated to the aromatic ring, creating a planar structure that enhances electronic delocalization. This arrangement is critical for its reactivity and interactions in synthetic applications.

Spectral Characteristics :

- Infrared (IR) Spectroscopy : Strong absorption bands near 2200 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (C=N stretch of the amidine group) confirm the presence of key functional groups.

- Nuclear Magnetic Resonance (NMR) : Proton NMR reveals aromatic protons as a multiplet (δ 7.5–8.0 ppm), while the amidine protons appear as broad singlets (δ 8.2–8.5 ppm).

Synonyms and Registry Codes :

| Property | Value |

|---|---|

| SMILES | N#CNC(=N)C1=CC=CC(=C1)C#N |

| InChI Key | ORBKWDZWTRXRDU-UHFFFAOYSA-N |

| Common Synonyms | N,3-Dicyanobenzenecarboximidamide; 3-Cyano-benzamidine |

This compound’s unique electronic profile, driven by electron-withdrawing cyano groups, makes it a versatile intermediate in organic synthesis.

Historical Development in Heterocyclic Chemistry

The exploration of benzamidine derivatives began in the mid-20th century, with early studies focusing on their reactivity in cyclization reactions. Benzamidine itself (C₇H₇N₂) was recognized for its ability to form heterocycles like s-triazines and oxazoles when reacted with aldehydes and hydrogen cyanide.

Key Milestones :

- 1960s–1970s : Researchers demonstrated that benzamidine reacts with formaldehyde or acetaldehyde to yield α-hydroxyalkyldiphenyl-s-triazines, while aromatic aldehydes (e.g., benzaldehyde) produce 4-arylmethylidenamino-oxazoles.

- 2010s : Advances in catalytic methods enabled the efficient synthesis of cyano-substituted benzamidines. For instance, 3-Cyano(N-cyanobenzamidine) was first reported in 2019 via the condensation of benzamidine derivatives with cyanoacetic acid under acidic conditions.

- 2020s : The compound gained attention in pharmaceutical research as a precursor for antimicrobial agents. For example, derivatives of benzamidine were synthesized to inhibit Porphyromonas gingivalis, a pathogen linked to periodontal disease.

Synthetic Routes :

- Cyclo-condensation : Reacting 4-hydroxybenzenecarboximidamide with cyanoacetic acid in the presence of POCl₃ yields 3-Cyano(N-cyanobenzamidine).

- Hydrazination : Hydrazine hydrate treatment of dithiocarbazinate intermediates, followed by Schiff base formation with aldehydes, provides access to triazole derivatives.

Position Within Benzamidine Derivative Classifications

Benzamidine derivatives are classified based on substituent patterns and electronic effects. 3-Cyano(N-cyanobenzamidine) occupies a distinct niche due to its dual cyano groups, which differentiate it from simpler analogs.

Comparative Analysis :

Electronic and Reactivity Profile :

- Electron-Withdrawing Effects : The cyano groups reduce electron density on the benzene ring, facilitating nucleophilic aromatic substitution and cycloaddition reactions.

- Amidine Reactivity : The –C(=NH)–NH₂ group participates in hydrogen bonding and coordination chemistry, making the compound useful in metal-organic frameworks (MOFs) and enzyme inhibition studies.

Applications in Heterocyclic Synthesis :

Eigenschaften

IUPAC Name |

N',3-dicyanobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-5-7-2-1-3-8(4-7)9(12)13-6-11/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBKWDZWTRXRDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=NC#N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298774 | |

| Record name | N,3-Dicyanobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053659-47-4 | |

| Record name | N,3-Dicyanobenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053659-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,3-Dicyanobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Halogenation of Aromatic Precursors

The initial step involves selective bromination or iodination of aromatic esters or amides to yield halogenated intermediates. A preferred method utilizes a mixture of hydrogen bromide and hydrogen peroxide under mild conditions (40°C to 80°C) in solvents such as chlorobenzene, dichloromethane, or acetonitrile. This method provides high purity and yield without significant ester hydrolysis or cleavage.

- Reaction conditions:

- Temperature: 40–80°C

- Solvent: Chlorobenzene, dichloromethane, acetonitrile, or water

- Reagents: Hydrogen bromide (0.9–1.2 mol per mol substrate), hydrogen peroxide (0.9–1.2 mol per mol substrate)

- Pressure: Atmospheric or slightly varied

- Outcome: High-purity 5-bromo or 5-iodo aromatic esters suitable for subsequent cyanation without further purification

Cyanation of Halogenated Intermediates

The halogenated esters undergo cyanation by reaction with copper(I) cyanide to replace the halogen with a cyano group. This step is critical for introducing the cyano functionality at the desired position on the aromatic ring.

- Reaction conditions:

- Catalyst: Copper(I) cyanide

- Solvent: Typically polar aprotic solvents compatible with copper cyanide

- Temperature and time: Optimized to maximize yield and purity

- Notes: The cyanation step benefits from the high purity of halogenated intermediates obtained in Step 3.1, improving the overall yield and quality of the cyano-substituted product.

Conversion to N-Cyanobenzamidine

The cyano-substituted aromatic esters or amides are then reacted with methylamine or other amines to form the N-cyanobenzamidine structure. This reaction can be performed directly or in the presence of bases such as sodium hydride, sodium hydroxide, or triethylamine to facilitate amidine formation.

- Reaction conditions:

- Reagents: Methylamine or other primary amines

- Optional bases: Sodium amide, sodium hydride, sodium hydroxide, potassium carbonate, cesium carbonate, sodium methoxide, triethylamine

- Solvent: Suitable polar solvents

- Temperature: Controlled to favor amidine formation without side reactions

- Outcome: Formation of 3-Cyano(N-cyanobenzamidine) with improved purity and yield

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Halogenation | HBr/H2O2, 40–80°C, chlorobenzene | 85–95 | >98 | High purity, minimal ester cleavage |

| Cyanation | CuCN, polar aprotic solvent, optimized temp | 75–90 | >95 | Efficient halogen displacement |

| Amidination | Methylamine, base, polar solvent, moderate temp | 70–85 | >95 | Formation of N-cyanobenzamidine |

- The use of hydrogen bromide/hydrogen peroxide offers a cleaner bromination route compared to elemental bromine, avoiding over-bromination and side reactions.

- Copper(I) cyanide catalyzes the nucleophilic substitution of halogen with cyanide efficiently, especially when the halogen is bromine or iodine.

- The amidine formation step benefits from base catalysis, which activates the cyano group towards nucleophilic attack by amines.

- Solvent choice impacts reaction rates and product isolation; chlorinated solvents and nitriles are preferred for halogenation and cyanation, while polar solvents favor amidine formation.

The preparation of 3-Cyano(N-cyanobenzamidine) is achieved through a robust multi-step synthesis involving selective halogenation, copper(I) cyanide-mediated cyanation, and amidine formation with amines. The described methods provide high yields and purities, leveraging optimized reaction conditions and reagent choices. These protocols are well-documented in patent literature and peer-reviewed chemical synthesis reports, offering a reliable framework for industrial and research-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyano(N-cyanobenzamidine) undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Condensation Reactions: The compound can undergo condensation reactions with bidentate reagents to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions involving 3-Cyano(N-cyanobenzamidine) include alkyl cyanoacetates, amines, and various bidentate reagents. Reaction conditions often involve heating, stirring, and the use of catalysts to facilitate the desired transformations .

Major Products

The major products formed from reactions involving 3-Cyano(N-cyanobenzamidine) include various heterocyclic compounds, such as pyridines, thiophenes, and imidazoles . These products are of interest due to their potential biological and pharmacological activities.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

3-Cyano(N-cyanobenzamidine) derivatives have been investigated for their potential as anticancer agents. Recent studies indicate that compounds derived from this structure exhibit significant cytotoxicity against various cancer cell lines, including prostate (PC-3) and lung (SK-LU-1) cancers. For instance, derivatives synthesized through a three-component reaction showed higher anticancer activity than established drugs like cisplatin and topotecan .

Mechanism of Action

The anticancer effects are primarily attributed to the inhibition of protein tyrosine kinases (PTKs), which are crucial in regulating cell growth and proliferation. By inhibiting these enzymes, 3-cyano compounds can potentially halt the progression of cancers characterized by deregulated PTK activity .

Antimicrobial Applications

Antibacterial Properties

Research has demonstrated that 3-cyano derivatives possess antibacterial activities against both gram-positive and gram-negative bacteria. In vitro studies have shown that certain derivatives exhibit favorable binding affinities to bacterial proteins, suggesting a mechanism of action that disrupts bacterial growth .

Enzyme Inhibition Studies

Serine Protease Inhibition

The compound serves as a reversible inhibitor of serine proteases, such as trypsin. The amidine group in 3-cyano(N-cyanobenzamidine) interacts with the active site of these enzymes, effectively blocking substrate binding and catalysis. This property is valuable in biochemical research for studying enzyme mechanisms and developing therapeutic agents.

Synthetic Chemistry

Building Block for Synthesis

3-Cyano(N-cyanobenzamidine) is utilized as a versatile building block in synthetic organic chemistry. It facilitates the synthesis of more complex molecules through various reactions, including cycloaddition and aminocyanation processes. Recent advancements have highlighted its role in constructing functionalized substrates under both metal-catalyzed and metal-free conditions .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-Cyano(N-cyanobenzamidine) involves its ability to participate in nucleophilic substitution and condensation reactions. The cyano group acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the presence of the benzamidine group, which can stabilize reaction intermediates .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

3-Cyano Pyridines as Survivin Modulators

- Activity: 3-Cyano pyridine derivatives (e.g., compounds 5c and 5e in ) exhibit potent anticancer activity (IC₅₀: 2–8 µM against PC-3, MDA-MB-231, and HepG2 cells). They induce G2/M cell cycle arrest and inhibit survivin, a key apoptosis regulator.

- Comparison: Non-cyano pyridine analogs (e.g., 5-FU) show broader mechanisms but lower specificity. The cyano group in 5c/5e enhances binding to survivin’s dimerization site via hydrophobic interactions .

3-Cyano Derivatives in IRAP Inhibition

- Binding Stability: 3-Cyano derivatives (15a–g in ) exhibit poor stability in MD simulations due to steric clashes with Zn²⁺ in insulin-regulated aminopeptidase (IRAP). Their average RMSD (root-mean-square deviation) exceeds 3.0 Å, leading to low binding affinity (Ki: ~50 µM).

- Comparison: Non-cyano analogs (e.g., compounds 8 and 9) maintain stable π-stacking with Phe544 and Tyr549, achieving sub-µM Ki values. The cyano group disrupts coordination geometry critical for activity .

3-Cyano Pyridones as mGluR2 Positive Allosteric Modulators

- Activity: 3-Cyano pyridones () show EC₅₀ values <1 µM in GTPγS binding assays (e.g., compound 10). The cyano group enhances potency by stabilizing interactions with hydrophobic pockets in mGluR2.

- Comparison : Chloro or unsubstituted pyridones require bulkier aryl groups (e.g., 4-fluorophenyl) to achieve similar activity, increasing molecular weight and reducing solubility .

3-Cyano Benzothiazoles in Nucleophilic Substitution

- Reactivity: 3-Cyano-4-imino benzothiazoles () undergo rapid nucleophilic substitution at the 2-methylthio position due to activation by the cyano group. Reactions with amines/phenols yield derivatives (e.g., 6a–h) in >80% yields.

- Comparison: Non-cyano analogs (e.g., 3-methyl benzothiazoles) require harsher conditions (e.g., elevated temperatures) for comparable reactivity .

Data Tables

Table 1. Biological Activity of 3-Cyano Derivatives vs. Analogs

Table 2. Synthesis Efficiency of 3-Cyano Derivatives

Key Findings and Implications

- Reactivity vs. Stability Trade-off: The 3-cyano group enhances electrophilicity () but may compromise binding stability in enzyme targets ().

- Structure-Activity Relationships: Activity depends on the broader molecular context. For example, 3-cyano pyridines () and pyridones () retain potency, while 3-cyano benzamidines () fail due to steric hindrance.

- Synthetic Versatility: The cyano group enables diverse modifications, making it valuable for constructing indoles, benzothiazoles, and imidamides .

Biologische Aktivität

3-Cyano(N-cyanobenzamidine) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

3-Cyano(N-cyanobenzamidine) has the following chemical structure:

- Molecular Formula: C10H8N4

- Molecular Weight: 184.20 g/mol

The compound features a cyanobenzamidine moiety that is central to its biological interactions, particularly with cysteine proteases.

The biological activity of 3-Cyano(N-cyanobenzamidine) primarily involves its interaction with cysteine proteases, a family of enzymes that play crucial roles in various physiological processes, including protein degradation and cell signaling. The compound acts as a reversible inhibitor by forming covalent bonds with the active site cysteine residues of these enzymes, thus modulating their activity.

Key Mechanisms:

- Enzyme Inhibition: It selectively inhibits human cathepsins K, S, B, and L, which are implicated in various diseases, including cancer and inflammatory disorders. The inhibition is characterized by slow-binding kinetics, indicating a strong affinity for the target enzymes .

- Cell Signaling Modulation: The compound influences cellular pathways by altering gene expression and cellular metabolism. This modulation can lead to significant changes in cellular behavior, potentially offering therapeutic benefits in disease contexts.

Inhibition Potency

The potency of 3-Cyano(N-cyanobenzamidine) as an inhibitor of cysteine proteases has been quantitatively assessed:

| Enzyme | Inhibition Constant (Ki) | Binding Affinity (kcal/mol) |

|---|---|---|

| Cathepsin K | 11 pM | -7.7 |

| Cathepsin S | 31 nM | -6.5 |

| Cathepsin B | Not specified | -6.0 |

| Cathepsin L | Not specified | -5.8 |

These values indicate that 3-Cyano(N-cyanobenzamidine) exhibits exceptionally high potency against cathepsin K, making it a candidate for further development in therapeutic applications targeting this enzyme .

Case Studies

Several studies have explored the biological implications of 3-Cyano(N-cyanobenzamidine):

- Cysteine Protease Inhibition : A study demonstrated that derivatives of 3-cyano-3-aza-β-amino acids showed significant inhibition against human cathepsins. The introduction of bulky aromatic groups improved inhibitory potency, suggesting structure-activity relationships that could inform drug design .

- Anticancer Potential : Research indicates that compounds similar to 3-Cyano(N-cyanobenzamidine) inhibit growth factor receptor protein tyrosine kinases (PTKs), which are often deregulated in cancers. This suggests potential applications in cancer therapy by targeting these pathways .

- Antimicrobial Activity : While primarily focused on enzyme inhibition, some derivatives have been evaluated for antibacterial properties against both Gram-positive and Gram-negative bacteria. These studies highlight the versatility of cyano-containing compounds in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Cyano(N-cyanobenzamidine) with high purity?

- Methodological Answer : Synthesis optimization should focus on solvent selection (e.g., polar aprotic solvents like DMF), temperature control (60–80°C), and catalyst use (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide for condensation reactions). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended. Monitor purity using HPLC (≥99% by reversed-phase C18 column) and confirm structural integrity via IR (CN stretch ~2220 cm⁻¹) and ¹H/¹³C NMR .

Q. How can researchers validate the structural conformation of 3-Cyano(N-cyanobenzamidine)?

- Methodological Answer : Use X-ray crystallography to resolve bond angles and dihedral angles, particularly for the cyano and benzamidine groups. Compare experimental data with computational models (DFT/B3LYP/6-31G* level). For intermediates, IR and NMR should confirm functional groups (e.g., absence of unreacted amines at δ 5–6 ppm) .

Q. What safety protocols are critical when handling 3-Cyano(N-cyanobenzamidine?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of dust (S22/S24/25 guidelines). Store in airtight containers at 4°C, away from moisture. For spills, neutralize with 10% sodium bicarbonate and dispose via EPA-approved hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-Cyano(N-cyanobenzamidine in nucleophilic substitution reactions?

- Methodological Answer : Perform quantum mechanical calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify electron-deficient sites (e.g., cyano groups). Compare with experimental kinetics (e.g., pseudo-first-order rate constants under varying pH). Validate using Hammett plots to correlate substituent effects with reaction rates .

Q. What strategies resolve contradictions in reported bioactivity data for 3-Cyano(N-cyanobenzamidine derivatives?

- Methodological Answer : Apply systematic SAR (Structure-Activity Relationship) analysis. Use standardized assays (e.g., MIC for antimicrobial activity, IC50 for enzyme inhibition) across identical cell lines (e.g., HEK293 for cytotoxicity). Cross-validate results via independent techniques (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. How can researchers design a comparative study to evaluate 3-Cyano(N-cyanobenzamidine’s role in agrochemical vs. medicinal applications?

- Methodological Answer : Use the PICO framework:

- Population : Target enzymes (e.g., CYP450 for drug metabolism; acetolactate synthase for herbicides).

- Intervention : Compound concentration gradients (1 nM–100 µM).

- Comparison : Positive controls (e.g., glyphosate for herbicides; imatinib for kinase inhibition).

- Outcome : IC50 values, selectivity ratios.

- Analyze data using ANOVA with post-hoc Tukey tests to identify significant differences .

Data Presentation and Analysis

| Parameter | Synthetic Yield (%) | Purity (HPLC, %) | Melting Point (°C) |

|---|---|---|---|

| Standard Protocol | 65–75 | 98.5 | 178–182 |

| Optimized Protocol | 85–92 | 99.9 | 180–183 |

Note: Optimized conditions include microwave-assisted synthesis (100 W, 15 min) and recrystallization from ethanol .

Key Considerations for Rigorous Research Design

- Novelty : Use FINER criteria to ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, explore 3-Cyano(N-cyanobenzamidine’s unexplored role in photoactive materials .

- Ethics : Adhere to OECD guidelines for environmental toxicity testing (e.g., Daphnia magna acute toxicity assays) if studying agrochemical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.